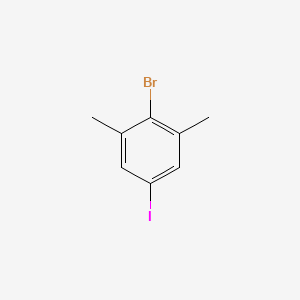

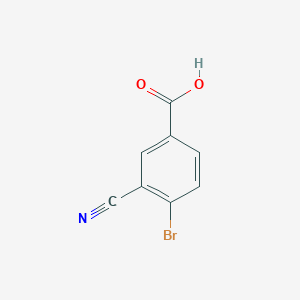

2-溴-5-碘-1,3-二甲基苯

描述

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a common theme in the provided papers. For instance, the synthesis of antipyrine derivatives with bromo and chloro substituents is reported, which involves good yields and spectroscopic characterization . Similarly, the synthesis of diorganotin bromides is described, highlighting the solubility behavior of these compounds in various solvents . The domino process catalyzed by CuI to produce benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters is another example of the synthesis of halogenated compounds . These studies suggest that the synthesis of 2-Bromo-5-iodo-1,3-dimethylbenzene would likely involve halogenation reactions and possibly catalytic processes to introduce the bromo and iodo substituents at specific positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often characterized using techniques such as X-ray crystallography, NMR, and DFT calculations. For example, the X-ray structure and Hirshfeld surface analysis of antipyrine-like derivatives provide insights into the intermolecular interactions and energy frameworks of these molecules . The crystal structure of 1-bromo-3,5-bis(1,3-oxazolin-2-yl)benzene and its iodo derivative also reveals supramolecular features and interactions . These analyses are crucial for understanding the molecular geometry and potential reactivity of 2-Bromo-5-iodo-1,3-dimethylbenzene.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds can be inferred from the chemical reactions they undergo. The domino process leading to benzofurans involves intermolecular C-C bond formation and intramolecular C-O bond formation . The synthesis of dimethyl-4-bromoiodobenzenes through diazotization and Sandmeyer reaction indicates the potential for halogenated aromatics to participate in substitution reactions . These reactions are relevant to understanding the chemical behavior of 2-Bromo-5-iodo-1,3-dimethylbenzene in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure and substituents. The solubility behavior of triorganotin bromides in polar and apolar solvents is an example of how physical properties can vary . The crystal packing and stabilization energies of antipyrine derivatives, as revealed by Hirshfeld surface analysis and DFT calculations, provide insights into the chemical properties and stability of these molecules . These properties are important for predicting the behavior of 2-Bromo-5-iodo-1,3-dimethylbenzene in different environments and its potential applications.

科学研究应用

热化学和实验测量

2-溴-5-碘-1,3-二甲基苯作为卤代甲基苯家族的一部分,已被研究其热化学性质。Verevkin等人(2015年)对类似化合物的研究侧重于实验蒸气压、汽化、熔化和升华焓。这些研究对于理解这些化合物的物理和化学行为至关重要,这对于各种应用,如材料科学和化学工程(Verevkin et al., 2015),是有用的。

卤代技术

对聚烷基苯环卤代过程进行了探索,其中包括2-溴-5-碘-1,3-二甲基苯,由Bovonsombat和Mcnelis(1993年)进行。他们的研究展示了在卤代过程中使用N-卤代琥珀酸亚胺和酸性催化剂。这种技术在合成化学中非常重要,特别是在生产混合卤代化合物方面,在各种工业和研究应用(Bovonsombat & Mcnelis, 1993)中是有价值的。

合成和表征

Yu(2008年)专注于二甲基-4-溴碘苯的合成,这类化合物包括2-溴-5-碘-1,3-二甲基苯。该研究重点介绍了通过熔点、红外和核磁共振等各种技术获得这些化合物及其表征的方法。这项研究通过为这类化合物提供高效合成方法和表征技术的见解,为有机化学领域做出了贡献(Yu, 2008)。

光化学反应

Voronkov等人(2013年)对酰碘与芳基卤代物的光化学反应进行了研究,包括4-溴-1,2-二甲基苯等化合物。这项研究对于理解这类化合物在紫外光下的行为至关重要,这对于光化学和新材料或化学过程的发展(Voronkov et al., 2013)具有重要意义。

还原内分子环化反应

Mubarak和Peters(1992年)对乙炔卤代物的还原内分子环化反应的镍酸盐催化剂的电化学研究,包括6-溴-1-苯基-1-己炔,与催化和合成化学领域相关。这类研究对于有机化学中高效合成路线的发展至关重要(Mubarak & Peters, 1992)。

安全和危害

作用机制

Target of Action

As a brominated and iodinated derivative of dimethylbenzene, it is likely to interact with various organic compounds in chemical reactions, serving as a reagent or intermediate .

Mode of Action

It can be inferred from its structure that it may participate in electrophilic aromatic substitution reactions . In such reactions, the electrophile (in this case, the bromine or iodine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions .

Result of Action

As a chemical reagent, it is primarily used in organic synthesis rather than for its biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-iodo-1,3-dimethylbenzene. For instance, the compound is recommended to be stored at 2-8°C and protected from light . These conditions help maintain the stability of the compound, ensuring its efficacy in chemical reactions.

属性

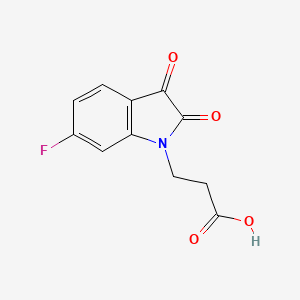

IUPAC Name |

2-bromo-5-iodo-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHHDLIXCIGLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609596 | |

| Record name | 2-Bromo-5-iodo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-iodo-1,3-dimethylbenzene | |

CAS RN |

689260-53-5 | |

| Record name | 2-Bromo-5-iodo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

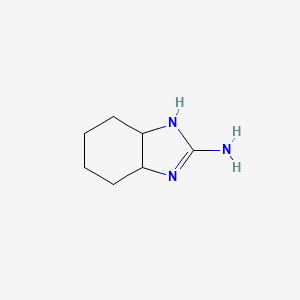

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)